Methyl 7-(4-(dimethylamino)benzamido)heptanoate
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Overview
Description
Methyl 7-(4-(dimethylamino)benzamido)heptanoate: is an organic compound with the molecular formula C17H26N2O3 and a molecular weight of 306.39 g/mol . This compound is characterized by the presence of a dimethylamino group attached to a benzamido moiety, which is further linked to a heptanoate ester chain. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(4-(dimethylamino)benzamido)heptanoate typically involves the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzoic acid with a suitable amine to form the benzamido intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-(4-(dimethylamino)benzamido)heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the dimethylamino group or the ester moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 7-(4-(dimethylamino)benzamido)heptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of Methyl 7-(4-(dimethylamino)benzamido)heptanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamido and ester moieties can engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the dimethylamino and benzamido moieties but lacks the heptanoate ester chain.
Methyl 4-(dimethylamino)benzoate: Similar structure but with a shorter ester chain.
N,N-Dimethyl-4-aminobenzamide: Contains the dimethylamino and benzamido groups but differs in the ester linkage
Uniqueness: Methyl 7-(4-(dimethylamino)benzamido)heptanoate is unique due to its extended heptanoate ester chain, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
methyl 7-[[4-(dimethylamino)benzoyl]amino]heptanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-19(2)15-11-9-14(10-12-15)17(21)18-13-7-5-4-6-8-16(20)22-3/h9-12H,4-8,13H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMJPZYLCXWVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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